2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
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Overview
Description
2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of chromen, indole, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride.
Synthesis of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)propanoic acid: This involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-yl acetate with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the indole moiety: The final step involves the coupling of the intermediate with 5-hydroxyindole-3-acetic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen and propanoic acid moieties.
Substitution: The hydroxyl and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the chromen and propanoic acid moieties.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it may have applications in treating certain diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromen and indole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
- 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-2-yl)propanoic acid
Uniqueness
The uniqueness of 2-(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid lies in its specific combination of functional groups. The presence of both chromen and indole moieties, along with the propanoic acid backbone, provides a unique scaffold for various chemical and biological interactions. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H22N2O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O7/c1-2-13-8-23(29)33-21-10-16(4-5-17(13)21)32-12-22(28)26-20(24(30)31)7-14-11-25-19-6-3-15(27)9-18(14)19/h3-6,8-11,20,25,27H,2,7,12H2,1H3,(H,26,28)(H,30,31) |
InChI Key |
RVXNBVPPMWIQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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